(Chloromethyl)dimethylvinylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

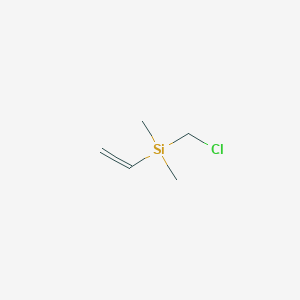

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl-ethenyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClSi/c1-4-7(2,3)5-6/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZZMXFBEKWPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCl)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066105 | |

| Record name | Silane, (chloromethyl)ethenyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16709-86-7 | |

| Record name | (Chloromethyl)ethenyldimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16709-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Chloromethyl)dimethylvinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (chloromethyl)ethenyldimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (chloromethyl)ethenyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)dimethylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Chloromethyl)dimethylvinylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD67445JP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Chloromethyl)dimethylvinylsilane: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)dimethylvinylsilane, with the CAS Registry Number 16709-86-7, is a versatile organosilane compound. Its bifunctional nature, featuring both a reactive chloromethyl group and a polymerizable vinyl group, makes it a valuable intermediate in a variety of chemical syntheses. This technical guide provides a comprehensive overview of its chemical properties, structure, and potential applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16709-86-7 | [1][2][3] |

| Molecular Formula | C5H11ClSi | [1][2][3] |

| Molecular Weight | 134.68 g/mol | [1][2] |

| IUPAC Name | (Chloromethyl)(ethenyl)dimethylsilane | [2][3] |

| Synonyms | Vinyl(chloromethyl)dimethylsilane, (Chloromethyl)ethenyldimethylsilane | [1][2] |

| Appearance | Clear, colorless to yellow liquid | [2] |

| Boiling Point | 121-122 °C | |

| Density | 0.908 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.440 | [1] |

Molecular Structure

The structure of this compound features a central silicon atom bonded to two methyl groups, a vinyl group, and a chloromethyl group. The structural formula and identifiers are provided in Table 2.

Table 2: Structural Information for this compound

| Identifier | Value | Reference |

| SMILES | C--INVALID-LINK--(CCl)C=C | [2][3] |

| InChI | 1S/C5H11ClSi/c1-4-7(2,3)5-6/h4H,1,5H2,2-3H3 | |

| InChIKey | SZZZMXFBEKWPBU-UHFFFAOYSA-N | [2][3] |

A 2D representation of the molecular structure is provided in the diagram below.

Caption: 2D Structure of this compound.

Experimental Protocols

General Synthetic Approach (Hypothetical)

A potential method for the synthesis of this compound could involve the reaction of a suitable Grignard reagent with a dichlorosilane precursor. For instance, the reaction of vinylmagnesium bromide with chloro(chloromethyl)dimethylsilane could yield the desired product.

It is crucial to note that this is a hypothetical pathway and requires experimental validation. Researchers should consult relevant literature on Grignard reactions involving chlorosilanes and conduct thorough safety assessments before attempting any synthesis.

A generalized workflow for such a synthesis is depicted below.

Caption: Hypothetical workflow for the synthesis of this compound.

Spectroscopic Data

Authenticated and publicly available NMR, IR, and mass spectra for this compound (CAS 16709-86-7) are scarce. Researchers requiring detailed spectroscopic data are advised to acquire it experimentally upon synthesis or purification of the compound.

Reactivity and Applications

This compound is a valuable bifunctional molecule for organic synthesis.

-

Chloromethyl Group Reactivity: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of the dimethylvinylsilylmethyl moiety onto a variety of substrates. For example, it can react with alcohols to form silyl ethers or with Grignard reagents to form new carbon-carbon bonds.

-

Vinyl Group Reactivity: The vinyl group can undergo polymerization and hydrosilylation reactions. This functionality allows for its incorporation into polymers and for further functionalization of the silicon center.

Due to these reactive sites, this compound serves as a useful building block for the synthesis of more complex organosilanes and silicon-containing polymers.[4]

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to avoid contact with skin and eyes and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable organosilane intermediate with a unique combination of reactive functional groups. While detailed experimental protocols and spectroscopic data are not widely published, its known chemical properties and the reactivity of its functional groups suggest a broad range of potential applications in organic synthesis and materials science. Further research into the synthesis and reactions of this compound is warranted to fully explore its synthetic utility.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (Chloromethyl)dimethylvinylsilane (CAS: 1719-58-0)

This compound , also known as Vinyldimethylchlorosilane, is a versatile organosilicon compound with significant applications in organic synthesis and materials science.[1][2][3] Its unique structure, featuring both a reactive vinyl group and a silicon-chlorine bond, makes it a valuable precursor for a wide array of chemical transformations.[3] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to light beige or amber liquid.[1][2] It is a moisture-sensitive compound that reacts with water and other protic solvents.[1][2] It is soluble in most aprotic organic solvents, with dichloromethane being commonly used.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1719-58-0 | [1][4][5] |

| Molecular Formula | C₄H₉ClSi | [1][5] |

| Linear Formula | H₂C=CHSi(CH₃)₂Cl | [4] |

| Molecular Weight | 120.65 g/mol | [1][4][5] |

| Appearance | Colorless to light beige/amber clear liquid | [1][2] |

| Boiling Point | 82-83 °C (lit.) | [1][2] |

| Density | 0.874 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.414 (lit.) | [1][2] |

| Flash Point | -5 °C (23 °F) - closed cup | [1][4] |

| Vapor Pressure | 95 hPa at 20 °C | [1] |

| Water Solubility | Reacts with water | [1][2] |

| Sensitivity | Moisture Sensitive | [1][2] |

| EINECS Number | 217-007-1 | [1][4] |

| Beilstein/REAXYS No. | 1737688 | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available spectral data includes Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).[6]

Table 2: Summary of Available Spectroscopic Data

| Technique | Available Spectra | Source |

| ¹H NMR | 2 Spectra | [6] |

| ¹³C NMR | 4 Spectra | [6] |

| ²⁹Si NMR | 1 Spectrum | [6] |

| FTIR | 2 Spectra (ATR, Transmission) | [6] |

| Mass Spec (GC) | 2 Spectra | [6] |

While specific peak assignments require direct analysis of the spectra, this information confirms the availability of standard characterization data for this compound.[6]

Synthesis and Reactivity

This compound is a key intermediate in organosilicon chemistry. Its reactivity is dominated by the silicon-chlorine bond, which is susceptible to nucleophilic substitution, and the vinyl group, which can participate in addition and polymerization reactions.

Logical Flow of Synthetic Utility

The diagram below illustrates the central role of this compound as a precursor to various functionalized silicon compounds.

Caption: Synthetic utility of this compound.

Key Reactions and Experimental Protocols

a) Preparation of 1,1,2,2-tetramethyl-1,2-divinyldisilane

This compound participates in coupling reactions to form disilanes. A notable example is its reaction with magnesium in tetrahydrofuran (THF).[2][4]

-

Experimental Protocol:

-

Reactants: this compound, Magnesium turnings, Tetrahydrofuran (THF) as solvent.

-

Procedure (General): The reaction is typically carried out under an inert atmosphere (e.g., Argon or Nitrogen). Magnesium turnings are activated in a flask. A solution of this compound in dry THF is added dropwise to the magnesium suspension.

-

Reaction Conditions: The reaction mixture is often stirred at room temperature or with gentle heating to initiate the coupling.

-

Work-up: After the reaction is complete, the magnesium salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by distillation to yield 1,1,2,2-tetramethyl-1,2-divinyldisilane.

-

b) [2+4] Cycloaddition Reactions

The compound undergoes cycloaddition reactions, for instance, with t-butyllithium in the presence of a diene like 2,3-dimethyl-1,3-butadiene, to produce cycloadducts.[1][2]

c) Preparation of Metallacycloalkanones

This protocol demonstrates the use of the silane as a tether in organic synthesis to create complex cyclic structures.[2]

-

Experimental Workflow:

Caption: Synthesis of silacycloheptanones from the starting silane.

-

Detailed Steps:

-

Allylation: this compound is treated with allyl magnesium bromide to yield a dialkenyl silane.[2]

-

Hydroboration: The resulting dialkenyl silane undergoes sequential hydroboration with thexylborane.[2]

-

Conversion to Ketone: The intermediate is then treated with potassium cyanide, followed by trifluoroacetic anhydride, and finally oxidized with hydrogen peroxide in sodium hydroxide to produce the target silacycloheptanone.[2] This silicon-tethered approach facilitates the creation of acyclic compounds with chiral centers that are otherwise difficult to synthesize.[2]

-

Applications in Research and Development

The unique reactivity of this compound makes it a valuable building block in several areas.[3]

Overview of Applications

Caption: Major applications of this compound.

-

Silicon-Containing Polymers: It serves as a monomer or precursor for synthesizing silicone polymers.[2][3] These materials often possess enhanced thermal stability, unique surface properties, and improved mechanical strength.[3]

-

Silaheterocycles: The compound is instrumental in the controlled formation of silaheterocycles, which are cyclic compounds containing silicon atoms.[2][3] These structures are of interest in materials science and medicinal chemistry due to their unique electronic and steric properties.[3]

-

Chelating Ligands: It is used as a starting material for creating new chelating ligands, which are important in catalysis and coordination chemistry.[2][3][4]

-

Synthesis of Functionalized Silanes: It can be used to synthesize other functional organosilane intermediates, such as dimethyl(prop-2-ynyloxy)(vinyl)silane.[4]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[7] It is highly flammable, corrosive, and reacts violently with water.[4][8][9]

Table 3: Hazard and Safety Information

| Category | Information | Reference |

| GHS Pictograms | Flame, Corrosion | [4] |

| Signal Word | Danger | [4] |

| Hazard Statements | H225: Highly flammable liquid and vapour.H314: Causes severe skin burns and eye damage. | [4] |

| Supplemental Hazard | EUH014: Reacts violently with water. | [4][9] |

| Precautionary Statements | P210, P280, P305 + P351 + P338, P310 | [4] |

| Storage Class | 3 (Flammable liquids) | [4] |

| Storage Conditions | Flammables area, Inert atmosphere, 2-8°C. Keep container tightly closed in a dry, well-ventilated place. | [1][2][10] |

| Incompatible Materials | Water, Acids, Bases, Alcohols, Oxidizing agents. | [9] |

| Personal Protective Equipment (PPE) | Faceshields, Goggles, Gloves, Type ABEK (EN14387) respirator filter. | [4] |

Handling Precautions:

-

Handle under an inert atmosphere (e.g., nitrogen or argon).[10]

-

Use in a well-ventilated area or under a chemical fume hood.[10][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9][12]

-

Take precautionary measures against static discharge.[9]

-

Ensure eyewash stations and safety showers are readily accessible.[10]

-

Avoid contact with skin, eyes, and clothing.[12] In case of contact, rinse immediately with plenty of water for at least 15 minutes.[13]

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For specific applications, consulting the primary literature is highly recommended.

References

- 1. lookchem.com [lookchem.com]

- 2. CHLORODIMETHYLVINYLSILANE | 1719-58-0 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. クロロ(ジメチル)ビニルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. spectrabase.com [spectrabase.com]

- 7. innospk.com [innospk.com]

- 8. Chlorodimethylvinylsilane - Hazardous Agents | Haz-Map [haz-map.com]

- 9. fishersci.fi [fishersci.fi]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

Synthesis and purification of (Chloromethyl)dimethylvinylsilane

An In-depth Technical Guide on the Synthesis and Purification of (Chloromethyl)dimethylvinylsilane

Introduction

This compound (CAS No. 16709-86-7) is a functional organosilane monomer with significant applications in organic and materials science.[1][2] Its bifunctional nature, featuring both a reactive chloromethyl group and a polymerizable vinyl group, makes it a versatile building block for the synthesis of more complex organosilanes, silicon-containing polymers, and as an active chain-stopping agent.[1] This technical guide provides a comprehensive overview of plausible synthetic routes and purification methodologies for this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 16709-86-7 | |

| Molecular Formula | C₅H₁₁ClSi | |

| Molecular Weight | 134.68 g/mol | |

| Appearance | Clear colorless to yellow liquid | [3] |

| Density | 0.908 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.440 | [4] |

| Flash Point | 12 °C (53.6 °F) - closed cup | |

| Signal Word | Danger | |

| Hazard Classifications | Flammable Liquid 2, Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | |

| InChI Key | SZZZMXFBEKWPBU-UHFFFAOYSA-N |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not prevalent, its structure suggests two primary, well-established synthetic strategies used for analogous organosilanes: Grignard reaction and direct radical chlorination.

Method 1: Grignard Reaction (Proposed)

This method involves the reaction of a vinyl Grignard reagent with a dichlorosilane precursor. The most direct route would be the reaction of vinylmagnesium bromide with (chloromethyl)dimethylchlorosilane. The following protocol is adapted from a well-documented procedure for a similar zinc-catalyzed Grignard reaction, which is effective for achieving high yields in the synthesis of tetraorganosilanes.[5]

Reaction Scheme:

Caption: Proposed Grignard reaction pathway for synthesis.

Experimental Protocol (Adapted from Oshima, K. et al.[5])

-

Apparatus Setup: A flame-dried, three-necked, round-bottomed flask is equipped with a pressure-equalizing dropping funnel, an argon inlet, an internal temperature probe, and a magnetic stir bar.

-

Reagent Charging: The flask is charged with a catalytic amount of zinc chloride (e.g., 1 mol%) and purged with argon. Anhydrous 1,4-dioxane is added as the solvent.

-

Precursor Addition: (Chloromethyl)dimethylchlorosilane is added to the flask via the dropping funnel. The mixture is then cooled in an ice/water bath.

-

Grignard Reagent Addition: A solution of vinylmagnesium bromide in THF is added dropwise to the cooled mixture over 30-60 minutes. A gentle exothermic reaction and the formation of white salts are typically observed.

-

Reaction: After the addition is complete, the mixture is allowed to warm to ambient temperature and stirred for an additional 2-4 hours to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is carefully poured into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution to quench the reaction. The resulting mixture is transferred to a separatory funnel, and the organic phase is separated. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated using a rotary evaporator. The crude product is then purified by fractional vacuum distillation.

Quantitative Data (Representative)

| Reactant/Product | Molar Eq. | Molarity/Conc. | Amount | Yield (%) |

| (Chloromethyl)dimethylchlorosilane | 1.0 | - | 250 mmol | - |

| Vinylmagnesium Bromide | 1.2 | 1.0 M in THF | 300 mmol | - |

| Zinc Chloride (catalyst) | 0.01 | - | 2.5 mmol | - |

| This compound | - | - | - | ~80% (estimated)[5] |

Method 2: Direct Radical Chlorination (Proposed)

This approach involves the selective chlorination of a methyl group on a vinylsilane precursor. This method is adapted from the synthesis of chloro(chloromethyl)dimethylsilane from chlorotrimethylsilane using sulphuryl chloride and a radical initiator.

Reaction Scheme:

Caption: Proposed direct chlorination reaction pathway.

Experimental Protocol (Adapted from Gupta, V. et al.)

-

Apparatus Setup: A two-necked flask is fitted with a magnetic stirrer, a reflux condenser, and a calcium chloride guard tube.

-

Reagent Charging: The flask is charged with dimethylvinylchlorosilane and sulphuryl chloride.

-

Initiation and Reaction: The reaction mixture is heated to reflux. A radical initiator, such as benzoyl peroxide or AIBN, is added in portions over several hours. The solution is maintained at reflux for an additional 8-10 hours.

-

Purification: Upon completion, the reaction mixture is cooled to room temperature and then purified directly by fractional distillation to separate the desired product from unreacted starting material and by-products.

Quantitative Data (Representative)

| Reactant/Product | Molar Eq. | Amount | Yield (%) |

| Dimethylvinylchlorosilane | 1.0 | 0.25 mol | - |

| Sulphuryl Chloride | 1.0 | 0.25 mol | - |

| Benzoyl Peroxide | catalytic | 0.4 g | - |

| This compound | - | - | 40-60% (estimated) |

Purification

Proper purification is critical for obtaining high-purity this compound, as impurities can interfere with subsequent reactions. The primary method for purifying chlorosilanes is fractional vacuum distillation.

Purification Workflow

Caption: General workflow for the purification of chlorosilanes.

Detailed Protocol: Fractional Vacuum Distillation

This protocol is based on standard procedures for purifying air- and moisture-sensitive organosilanes.[5]

-

Apparatus: Assemble a distillation apparatus consisting of a round-bottomed flask, a Vigreux column (e.g., 20 cm), a distillation head with a thermometer, a condenser, and a receiving flask. The system must be suitable for distillation under reduced pressure.

-

Initial Solvent Removal: The concentrated crude product is transferred to the distillation flask. A vacuum is applied to remove any remaining low-boiling solvents or reagents until bubbling ceases.

-

Distillation: The flask is gradually heated in an oil bath.

-

Forerun Collection: A small initial fraction (forerun) is collected and discarded to remove any highly volatile impurities.

-

Product Collection: The main fraction is collected at a constant temperature and pressure. The boiling point will depend on the applied vacuum.

-

Storage: The purified, colorless liquid product should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[6]

Overall Synthesis and Purification Workflow

The entire process, from starting materials to the final purified product, can be visualized as a logical sequence of steps.

Caption: High-level workflow from synthesis to final product.

References

- 1. myuchem.com [myuchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Vinyl(chloromethyl)dimethylsilane, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. VINYL(CHLOROMETHYL)DIMETHYLSILANE | 16709-86-7 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. zmsilane.com [zmsilane.com]

An In-depth Technical Guide on the Spectral Data of (Chloromethyl)dimethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectral data for (Chloromethyl)dimethylvinylsilane (CAS Number: 16709-86-7). The document is structured to provide clear, actionable information for professionals in research and development.

Compound Information

-

Chemical Name: this compound

-

Synonyms: (Chloromethyl)ethenyldimethylsilane, Vinyl(chloromethyl)dimethylsilane

-

CAS Number: 16709-86-7[1]

-

Molecular Formula: C₅H₁₁ClSi[2]

-

Chemical Structure:

Spectral Data

The mass spectrum for this compound is available from the NIST (National Institute of Standards and Technology) WebBook. The data provides insights into the fragmentation pattern of the molecule upon electron ionization.

Table 1: Mass Spectrometry Data for this compound [3]

| m/z | Relative Intensity |

| 43 | 100.0 |

| 45 | 40.8 |

| 59 | 30.1 |

| 73 | 35.0 |

| 85 | 80.2 |

| 93 | 40.8 |

| 119 | 20.4 |

| 134 | 1.5 |

Note: The data presented is based on the electron ionization mass spectrum available in the NIST database. Intensities are relative to the base peak (m/z = 43).

Experimental Protocols

The following are detailed, generalized methodologies for the key analytical techniques discussed, tailored for a volatile liquid organosilane compound like this compound.

-

Sample Preparation:

-

Approximately 5-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or Acetone-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

-

-

¹H NMR Spectroscopy Protocol:

-

The NMR spectrometer is tuned to the ¹H frequency (e.g., 300, 400, or 500 MHz).

-

The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming.

-

A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum.

-

Data is processed with Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Spectroscopy Protocol:

-

The spectrometer is tuned to the ¹³C frequency (e.g., 75, 100, or 125 MHz).

-

Similar sample preparation and instrument setup steps as for ¹H NMR are followed.

-

A proton-decoupled ¹³C NMR experiment is typically performed to obtain singlets for each unique carbon atom.

-

A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

-

The sample is brought into firm contact with the crystal using a pressure clamp.

-

-

Data Acquisition Protocol:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system or a direct insertion probe.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

-

-

Mass Analysis and Detection:

-

The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The ions are detected, and their abundance is recorded to generate a mass spectrum.

-

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

References

The Silicon-Chlorine Bond in (Chloromethyl)dimethylvinylsilane: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Chloromethyl)dimethylvinylsilane is a bifunctional organosilicon compound of significant interest in synthetic chemistry. Its utility stems from the presence of two reactive centers: a vinyl group amenable to hydrosilylation and polymerization, and a silicon-chlorine bond that is susceptible to nucleophilic substitution. This technical guide provides a comprehensive overview of the reactivity of the Si-Cl bond in this compound, offering insights into its synthetic applications. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally similar analogs, primarily (chloromethyl)dimethylphenylsilane and chloro(dimethyl)vinylsilane, to provide a thorough understanding of its chemical behavior.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its analogs is essential for its safe handling and use in chemical synthesis. The data for the target molecule and a key analog are summarized below.

| Property | This compound | Chloro(dimethyl)vinylsilane |

| CAS Number | 16709-86-7[1][2][3] | 1719-58-0[4][5][6] |

| Molecular Formula | C5H11ClSi[1][2] | C4H9ClSi[4][5][6] |

| Molecular Weight | 134.68 g/mol [1][2] | 120.65 g/mol [4][5][6] |

| Boiling Point | Not available | 82-83 °C[4][5][7] |

| Density | Not available | 0.874 g/mL at 25 °C[4][5][7] |

| Refractive Index | Not available | n20/D 1.414[4][5][7] |

Reactivity of the Silicon-Chlorine Bond

The Si-Cl bond in this compound is highly polarized, with the silicon atom bearing a partial positive charge and the chlorine atom a partial negative charge. This polarization renders the silicon atom electrophilic and susceptible to attack by a wide range of nucleophiles. The primary mode of reactivity for the Si-Cl bond is nucleophilic substitution, which can proceed via different mechanisms depending on the nature of the nucleophile and the reaction conditions.

Nucleophilic Substitution

Nucleophilic substitution at the silicon center is a fundamental reaction of chlorosilanes, enabling the formation of new silicon-element bonds. A diverse array of nucleophiles, including water, alcohols, amines, and organometallic reagents, can displace the chloride ion.

Reduction

The Si-Cl bond can be reduced to a Si-H bond using reducing agents such as lithium aluminum hydride (LiAlH4).

Experimental Protocols

The following protocols are based on established procedures for analogous chlorosilanes and serve as a guide for reactions involving this compound.

General Protocol for Nucleophilic Substitution with a Grignard Reagent (Analogous to (Chloromethyl)dimethylphenylsilane Synthesis)

[8] This protocol describes the zinc-catalyzed substitution of a chlorosilane with a Grignard reagent.

Materials:

-

Chloro(chloromethyl)dimethylsilane (1.0 equiv)

-

Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)

-

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (1 mol%)

-

1,4-Dioxane (solvent)

-

Tetrahydrofuran (THF, solvent for Grignard reagent)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A flame-dried, three-necked, round-bottomed flask is equipped with a dropping funnel, an argon inlet, a temperature probe, and a stirring bar.

-

The zinc catalyst is placed in the flask, and the apparatus is purged with argon.

-

1,4-Dioxane is added to the flask.

-

Chloro(chloromethyl)dimethylsilane is added via the dropping funnel.

-

The mixture is cooled in an ice/water bath.

-

The Grignard reagent solution in THF is added dropwise to the mixture over 30 minutes while maintaining the cool temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by pouring it into an ice-cold saturated aqueous ammonium chloride solution.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation.

Quantitative Data from Analogous Reaction: A reaction of chloro(chloromethyl)dimethylsilane with phenylmagnesium bromide on a 500-mmol scale was reported to proceed in an 80% yield. [8]

Formation of a Grignard Reagent from a Chloromethylsilane (Analogous to (Chloromethyl)(triphenyl)silane)

[9] This protocol describes the formation of a silicon-containing Grignard reagent.

Materials:

-

This compound (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Iodine (a small crystal)

-

Anhydrous diethyl ether or THF

Procedure:

-

All glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., argon).

-

Magnesium turnings and a crystal of iodine are placed in the reaction flask.

-

Anhydrous solvent is added to cover the magnesium.

-

A solution of this compound in the anhydrous solvent is prepared in an addition funnel.

-

A small portion of the silane solution is added to the magnesium suspension to initiate the reaction (indicated by the fading of the iodine color and gentle reflux).

-

Once initiated, the remaining silane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature or with gentle heating for 1-2 hours to ensure complete reaction.

Summary of Reactivity

The reactivity of the Si-Cl bond in this compound is a cornerstone of its synthetic utility. The electrophilic nature of the silicon atom allows for a wide range of transformations, primarily through nucleophilic substitution reactions. This enables the introduction of a diverse array of functional groups, making it a valuable building block in organic and organometallic synthesis. While specific quantitative data for the target molecule is sparse, the reactivity patterns of analogous chlorosilanes provide a robust framework for predicting its chemical behavior and designing synthetic routes. Researchers and drug development professionals can leverage the principles and protocols outlined in this guide to explore the full potential of this compound in their applications.

References

- 1. (CHLOROMETHYL)DIMETHYL(VINYL)SILANE - CAS:16709-86-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. Vinyl(chloromethyl)dimethylsilane, 97% | Fisher Scientific [fishersci.ca]

- 3. myuchem.com [myuchem.com]

- 4. クロロ(ジメチル)ビニルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. クロロ(ジメチル)ビニルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. CHLORODIMETHYLVINYLSILANE | 1719-58-0 [chemicalbook.com]

- 8. orgsyn.org [orgsyn.org]

- 9. benchchem.com [benchchem.com]

The Dual Reactivity of (Chloromethyl)dimethylvinylsilane: A Technical Guide to the Role of the Vinyl Group

For Researchers, Scientists, and Drug Development Professionals

(Chloromethyl)dimethylvinylsilane (CMDVS) is a bifunctional organosilane that offers a unique combination of reactive sites: a vinyl group amenable to a variety of addition and polymerization reactions, and a chloromethyl group that readily undergoes nucleophilic substitution. This dual reactivity makes CMDVS a versatile building block in organic synthesis, materials science, and potentially in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the role of the vinyl group in the reactions of CMDVS, supported by experimental data and protocols.

The Influence of the Vinyl Group on Reactivity

The vinyl group in this compound plays a multifaceted role, acting not only as a primary site of reaction but also exerting electronic effects that can modulate the reactivity of the distal chloromethyl group. The key functionalities of the vinyl group include its participation in hydrosilylation, polymerization, and cycloaddition reactions.

Hydrosilylation: A Gateway to Functionalized Silanes

The platinum-catalyzed hydrosilylation of the vinyl group in CMDVS provides an efficient route to introduce a wide range of functional groups. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond.

A typical experimental protocol for the hydrosilylation of a vinylsilane is as follows:

Experimental Protocol: Platinum-Catalyzed Hydrosilylation

-

Materials: this compound, hydrosilane (e.g., triethoxysilane), Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene), anhydrous toluene.

-

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1 equivalent) and anhydrous toluene.

-

Add the hydrosilane (1.1 equivalents) to the solution.

-

Introduce Karstedt's catalyst (10-50 ppm Pt relative to the silane) to the reaction mixture.

-

Heat the mixture to 60-80 °C and monitor the reaction progress by FT-IR spectroscopy (disappearance of the Si-H stretch) or 1H NMR spectroscopy (disappearance of the vinyl protons).

-

Upon completion, the product can be purified by vacuum distillation.

-

The hydrosilylation of CMDVS can be envisioned as follows:

(Chloromethyl)dimethylvinylsilane: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

(Chloromethyl)dimethylvinylsilane is a bifunctional organosilicon compound of significant interest in organic synthesis and materials science. Its unique structure, featuring both a reactive chloromethyl group and a polymerizable vinyl group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive review of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data.

Synthesis of this compound

The primary route for the synthesis of this compound involves the Grignard reaction. This method utilizes the reaction of a vinyl Grignard reagent with (chloromethyl)dimethylchlorosilane.

Reaction Scheme:

A detailed experimental protocol for a similar Grignard reaction for the synthesis of a tetraorganosilane is described in Organic Syntheses, which can be adapted for the synthesis of this compound.[1] The general procedure involves the slow addition of the Grignard reagent to a solution of the chlorosilane in an ethereal solvent, followed by an aqueous workup and purification by distillation.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data for Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9) (as a reference)

| Property | Value | Reference |

| Molecular Formula | C3H8Cl2Si | [2][3] |

| Molecular Weight | 143.09 g/mol | [2] |

| Boiling Point | 114 °C/752 mmHg | [2] |

| Density | 1.086 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.437 | [2] |

| ¹H NMR (CDCl₃) | δ 0.55 (s, 6H, Si-(CH₃)₂), 2.89 (s, 2H, Cl-CH₂-Si) | |

| ¹³C NMR (CDCl₃) | δ 1.1 (Si-(CH₃)₂), 30.2 (Cl-CH₂-Si) | |

| IR (neat) | 2960, 1410, 1260 (Si-CH₃), 840, 800 (Si-C), 690 (C-Cl) cm⁻¹ | |

| Mass Spectrum (EI) | m/z 127 (M-CH₃)⁺, 113, 93, 77, 63 | [3] |

Note: The spectroscopic data provided is for Chloro(chloromethyl)dimethylsilane and should be used as a guideline for the characterization of this compound. Actual values for this compound will differ due to the presence of the vinyl group.

Key Reactions and Applications

The reactivity of this compound is characterized by the distinct functionalities of its chloromethyl and vinyl groups.

Reactions of the Chloromethyl Group

The chloromethyl group is susceptible to nucleophilic substitution reactions, providing a convenient method for introducing the dimethylvinylsilylmethyl moiety into various molecules.

1. Reaction with Amines:

This compound reacts with primary and secondary amines to form the corresponding N-silylated products. This reaction is useful for the synthesis of silyl-protected amines and for the preparation of monomers for polymerization.

2. Reaction with Alcohols:

In the presence of a base, this compound reacts with alcohols to form silyl ethers. This reaction is a valuable method for the protection of hydroxyl groups in organic synthesis.

Reactions of the Vinyl Group

The vinyl group can participate in a variety of addition reactions, most notably polymerization and hydrosilylation.

1. Polymerization:

This compound can undergo free-radical polymerization or copolymerization with other vinyl monomers to produce silicon-containing polymers. These polymers can have unique properties, such as thermal stability and gas permeability, making them suitable for various material applications.

2. Hydrosilylation:

The vinyl group can react with hydrosilanes in the presence of a platinum catalyst in a hydrosilylation reaction. This reaction is a powerful tool for the formation of silicon-carbon bonds and is widely used in the synthesis of more complex organosilicon compounds.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure based on established methods for Grignard reactions with chlorosilanes can be outlined.

General Procedure for the Synthesis of this compound:

-

Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of vinyl bromide in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent.

-

Reaction with (Chloromethyl)dimethylchlorosilane: The freshly prepared vinylmagnesium bromide solution is then added dropwise to a cooled solution of (chloromethyl)dimethylchlorosilane in anhydrous THF.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

Logical Relationships in Synthesis and Reactivity

The following diagram illustrates the key synthetic pathway to this compound and its subsequent functionalization through reactions at the chloromethyl and vinyl groups.

This technical guide serves as a foundational resource for researchers and professionals interested in the chemistry and applications of this compound. Further investigation into specific reaction conditions and the exploration of its utility in novel synthetic methodologies are encouraged.

References

Physical properties like boiling point and density of (Chloromethyl)dimethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Chloromethyl)dimethylvinylsilane (CAS No. 16709-86-7) is a bifunctional organosilane compound of significant interest in organic synthesis and materials science. Its unique molecular structure, featuring both a reactive chloromethyl group and a polymerizable vinyl group, makes it a versatile building block for the synthesis of a wide range of silicon-containing molecules and polymers. This technical guide provides a comprehensive overview of the key physical properties of this compound, details established experimental protocols for their determination, and outlines a common synthetic pathway for its preparation.

Physical and Chemical Properties

The physical properties of this compound are critical for its handling, application, and the design of synthetic procedures. A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16709-86-7 | [1][2] |

| Molecular Formula | C₅H₁₁ClSi | [1][3][4] |

| Molecular Weight | 134.68 g/mol | [1][2][4] |

| Boiling Point | 121-122 °C (at 760 mmHg) 394.50 ± 0.50 K | [2][4] |

| Density | 0.908 g/mL at 25 °C | [1][5] |

| Refractive Index (n₂₀/D) | 1.440 - 1.443 | [1][2][5] |

| Flash Point | 12 °C (53.6 °F) - closed cup | [1][2] |

| SMILES | C--INVALID-LINK--(CCl)C=C | [1][2][4] |

| InChI Key | SZZZMXFBEKWPBU-UHFFFAOYSA-N | [1][2] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to the characterization of chemical substances. Standardized methodologies are employed to ensure reproducibility and comparability of data.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and efficient technique.

Apparatus:

-

Thiele tube containing mineral oil

-

Thermometer (0-200 °C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

Stand and clamps

Procedure:

-

A small amount (approximately 0.5-1 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped within a Thiele tube, with the mineral oil level above the side arm to ensure proper heat circulation.

-

The side arm of the Thiele tube is gently heated, causing the temperature of the oil to rise uniformly.

-

As the temperature approaches the boiling point, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

Heating is discontinued when a steady and rapid stream of bubbles is observed.

-

The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Oscillating U-tube Digital Density Meter)

The density of a liquid can be precisely measured using a digital density meter, a method standardized by ASTM D4052. This technique relies on the change in the oscillation frequency of a U-shaped tube when filled with the sample liquid.[1][6]

Apparatus:

-

Digital Density Meter

-

Syringe for sample injection

-

Thermostatic control for the measuring cell (set to 25 °C)

Procedure:

-

The instrument is calibrated using dry air and deionized water at 25 °C.

-

The sample, this compound, is drawn into a clean, dry syringe, ensuring no air bubbles are present.

-

The sample is injected into the oscillating U-tube of the density meter.

-

The instrument measures the oscillation period of the filled tube, which is directly related to the mass and, therefore, the density of the liquid.

-

The density value, typically in g/cm³ or g/mL, is displayed by the instrument once the reading stabilizes.[6]

Synthesis of this compound

A plausible and common method for the synthesis of this compound is via a Grignard reaction. This involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with chloro(chloromethyl)dimethylsilane.

Experimental Workflow: Grignard Reaction

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Detailed Synthetic Protocol

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Chloro(chloromethyl)dimethylsilane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Grignard Reagent: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents). A solution of vinyl bromide (1.1 equivalents) in anhydrous THF is added dropwise to initiate the formation of vinylmagnesium bromide. The reaction is maintained under a gentle reflux until the magnesium is consumed.

-

Grignard Reaction: The freshly prepared vinylmagnesium bromide solution is cooled to 0 °C in an ice bath. A solution of chloro(chloromethyl)dimethylsilane (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted multiple times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

References

- 1. Vinyl(chloromethyl)dimethylsilane, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 乙烯基(氯甲基)二甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. myuchem.com [myuchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reaction Mechanisms of (Chloromethyl)dimethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)dimethylvinylsilane (CMDVS) is a bifunctional organosilane molecule of significant interest in organic synthesis and materials science. Its structure, featuring both a reactive chloromethyl group and a polymerizable vinyl group, allows for a diverse range of chemical transformations. This guide provides a detailed overview of the core reaction mechanisms of CMDVS, including nucleophilic substitution at the chloromethyl site, hydrosilylation of the vinyl group, and various polymerization pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel molecules and materials.

Core Reaction Mechanisms

This compound is susceptible to reactions at two primary sites: the silicon-chloromethyl bond and the carbon-carbon double bond of the vinyl group.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group in CMDVS is a reactive electrophilic center, readily undergoing nucleophilic substitution reactions (SN2). The silicon atom's ability to stabilize an adjacent carbocationic transition state facilitates this process. A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

The reaction proceeds via a backside attack of the nucleophile on the carbon atom of the chloromethyl group, leading to an inversion of stereochemistry if the carbon were chiral.

Materials:

-

This compound

-

Amine (e.g., ethylamine, diethylamine, aniline)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Round-bottom flask with a magnetic stirrer

-

Condenser

-

Heating mantle or oil bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.

-

Add the amine to the solution. The molar ratio of amine to silane may be varied, but a slight excess of the amine is often used.

-

The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine. Reaction progress can be monitored by techniques such as TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature. If a salt has precipitated (e.g., amine hydrochloride), it is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Note: The reactivity of amines follows the general order: primary > secondary > aromatic amines.

The following table summarizes representative yields for the zinc-catalyzed substitution reaction of a similar compound, chloro(chloromethyl)dimethylsilane, with various Grignard reagents. These values provide an indication of the expected efficiency of such reactions.

| Nucleophile (RMgX) | Time (h) | Yield (%) |

| Phenylmagnesium bromide | 0.5 | 81 |

| Ethylmagnesium bromide | 1 | 75 |

| Isopropylmagnesium chloride | 2 | 68 |

| n-Butylmagnesium chloride | 1 | 78 |

Hydrosilylation of the Vinyl Group

The vinyl group of CMDVS can undergo hydrosilylation, which is the addition of a silicon-hydride (Si-H) bond across the double bond. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like chloroplatinic acid (H₂PtCl₆) or Karstedt's catalyst. The reaction can proceed with either Markovnikov or anti-Markovnikov regioselectivity depending on the catalyst and reaction conditions, though the anti-Markovnikov product is generally favored with platinum catalysts.

The Chalk-Harrod mechanism is a widely accepted pathway for platinum-catalyzed hydrosilylation.

The following is a general procedure for the hydrosilylation of a vinylsilane.

Materials:

-

This compound (CMDVS)

-

Hydrosilane (e.g., triethoxysilane, trichlorosilane)

-

Platinum catalyst (e.g., solution of chloroplatinic acid in isopropanol)

-

Anhydrous toluene

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add CMDVS and anhydrous toluene.

-

Add the hydrosilane to the mixture.

-

Add a catalytic amount of the platinum catalyst solution (typically in the ppm range).

-

The reaction mixture is stirred and may be gently heated to initiate the reaction. The reaction is often exothermic.

-

Reaction progress is monitored by observing the disappearance of the Si-H bond signal in the IR spectrum (around 2100-2250 cm⁻¹) or by GC-MS.

-

Upon completion, the catalyst may be removed by filtration through a short pad of silica gel or activated carbon.

-

The solvent is removed under reduced pressure, and the product is purified by distillation.

Yields for hydrosilylation reactions are typically high, often exceeding 90%, especially when using efficient platinum catalysts. The table below shows representative yields for the hydrosilylation of various alkenes with trichlorosilane using a platinum catalyst.

| Alkene | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1-Octene | 0.01 | 1 | >95 |

| Styrene | 0.01 | 1.5 | >95 |

| Allyl Chloride | 0.05 | 2 | 90 |

| Vinyltrimethoxysilane | 0.01 | 1 | >98 |

Polymerization of the Vinyl Group

The vinyl group of this compound allows it to act as a monomer in various polymerization reactions, leading to the formation of polysiloxanes with reactive chloromethyl side groups. These side groups can be further functionalized post-polymerization. CMDVS can undergo free-radical, anionic, and cationic polymerization.

Initiated by the thermal or photochemical decomposition of a radical initiator (e.g., AIBN, benzoyl peroxide), this mechanism involves the addition of free radicals to the vinyl group.

Initiated by strong nucleophiles such as organolithium compounds (e.g., n-butyllithium), this method proceeds via a carbanionic propagating species. Anionic polymerization can often be "living," allowing for the synthesis of polymers with well-defined molecular weights and narrow distributions.

Methodological & Application

Application Notes and Protocols for Hydrosilylation Reactions Using (Chloromethyl)dimethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (Chloromethyl)dimethylvinylsilane in hydrosilylation reactions. This versatile bifunctional molecule serves as a valuable building block for the synthesis of a wide range of functionalized organosilanes and silicone polymers. The presence of both a vinyl group, susceptible to hydrosilylation, and a reactive chloromethyl group allows for subsequent chemical modifications, making it a key intermediate in materials science and drug development.

Introduction to Hydrosilylation with this compound

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond.[1] In the context of this compound, the vinyl group readily participates in this reaction, allowing for the covalent attachment of the silane to a hydrosiloxane or another Si-H containing molecule. This process is typically catalyzed by transition metal complexes, most commonly those based on platinum.[1]

The resulting products retain the chloromethyl group, which can be further functionalized through nucleophilic substitution reactions. This dual reactivity is highly advantageous for creating tailored materials with specific properties, such as biocompatible polymers, drug delivery systems, and advanced coatings.

Key Applications

The hydrosilylation of this compound is a key step in the synthesis of:

-

Functionalized Silicone Polymers: Incorporation of the chloromethyl functionality into a polysiloxane backbone allows for the subsequent grafting of various chemical moieties, including therapeutic agents, targeting ligands, or other polymers.

-

Adhesion Promoters and Crosslinking Agents: The resulting organosilanes can act as coupling agents to improve the adhesion between organic polymers and inorganic substrates. The chloromethyl group can also be used to induce crosslinking in polymer matrices.

-

Surface Modification: Surfaces can be functionalized by hydrosilylation to introduce chloromethyl groups, which can then be used to attach biomolecules or other functional coatings.

Catalysts for Hydrosilylation

A variety of transition metal complexes can catalyze the hydrosilylation of this compound. The choice of catalyst can influence the reaction rate, selectivity, and the potential for side reactions.

| Catalyst Name | Typical Concentration | Advantages | Disadvantages |

| Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) | 1 - 20 ppm Pt | High activity, soluble in common organic solvents.[1] | Can be expensive, potential for catalyst poisoning. |

| Speier's Catalyst (Hexachloroplatinic acid in isopropanol) | 10 - 100 ppm Pt | Readily available, effective for a wide range of substrates. | Can be less active than Karstedt's catalyst, may require higher temperatures. |

| Rhodium Catalysts (e.g., Wilkinson's catalyst) | 50 - 500 ppm Rh | Can offer different selectivity compared to platinum catalysts. | Generally less active than platinum catalysts for hydrosilylation of alkenes. |

| Other Transition Metal Catalysts (e.g., based on Ru, Ir, Fe, Co) | Varies | Lower cost, potential for novel reactivity.[2] | Often less active and may require specific ligands and reaction conditions. |

Experimental Protocols

The following are general protocols for the hydrosilylation of this compound with common Si-H containing reagents. Note: These are representative protocols and may require optimization based on the specific reactants and desired product.

Protocol 1: Hydrosilylation of this compound with 1,1,3,3-Tetramethyldisiloxane

This protocol describes the synthesis of a simple chloromethyl-functionalized disiloxane.

Materials:

-

This compound

-

1,1,3,3-Tetramethyldisiloxane

-

Karstedt's catalyst (2% Pt in xylene)

-

Anhydrous toluene (or other suitable solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous toluene.

-

Add 1,1,3,3-Tetramethyldisiloxane (1.0 to 1.2 eq) to the reaction mixture.

-

Under a gentle flow of nitrogen, add Karstedt's catalyst (to achieve a final concentration of 5-10 ppm Pt).

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by FT-IR (disappearance of the Si-H stretch around 2150 cm⁻¹) or ¹H NMR (disappearance of the Si-H proton signal).

-

Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

-

The product can be purified by vacuum distillation to remove the solvent and any unreacted starting materials.

Expected Product: 1-(chloromethyl)dimethylsilyl-2-(1,1,3,3-tetramethyldisiloxanyl)ethane

Protocol 2: Grafting of this compound onto Poly(methylhydrosiloxane) (PMHS)

This protocol describes the synthesis of a silicone polymer with pendant chloromethyl groups.

Materials:

-

This compound

-

Poly(methylhydrosiloxane) (PMHS)

-

Karstedt's catalyst (2% Pt in xylene)

-

Anhydrous toluene

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a dried reaction vessel under an inert atmosphere, dissolve Poly(methylhydrosiloxane) (PMHS) (1.0 eq based on Si-H content) in anhydrous toluene.

-

Add this compound (0.8 to 0.95 eq relative to the Si-H content of PMHS to avoid crosslinking) to the solution.

-

Add Karstedt's catalyst (5-15 ppm Pt) to the reaction mixture.

-

Heat the mixture to 70-90 °C and stir. Monitor the reaction by FT-IR for the disappearance of the Si-H band.

-

After the reaction is complete (typically 4-12 hours), cool the solution.

-

The resulting chloromethyl-functionalized silicone polymer can be isolated by removing the solvent under reduced pressure. Further purification may be achieved by precipitation in a non-solvent like methanol.

Quantitative Data Summary

The following table summarizes representative quantitative data for hydrosilylation reactions of vinylsilanes with hydrosiloxanes. Note that specific yields and reaction times for this compound will depend on the exact reaction conditions and may require optimization.

| Vinylsilane | Hydrosiloxane | Catalyst (ppm Pt) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1,3-Divinyltetramethyldisiloxane | 1,1,3,3-Tetramethyldisiloxane | Karstedt's (10) | Toluene | 80 | 4 | >95 | General Literature |

| Allyl-terminated Poly(methyl methacrylate) | Poly(methylhydrosiloxane) | Karstedt's (15) | Toluene | 90 | 8 | 85-95 | [3] |

| Vinyl-terminated Polydimethylsiloxane | Methylhydrosiloxane-Dimethylsiloxane Copolymer | Platinum Complex (5-10) | - | 100-150 | 0.5-2 | >98 | [1] |

Visualizations

Experimental Workflow for Hydrosilylation

References

Application Notes and Protocols for Surface Modification of Polydimethylsiloxane (PDMS) with (Chloromethyl)dimethylvinylsilane

Introduction

Polydimethylsiloxane (PDMS) is a widely utilized silicone polymer in microfluidics, biomedical devices, and soft lithography due to its optical transparency, biocompatibility, and ease of fabrication. However, its inherent hydrophobicity and chemical inertness often necessitate surface modification to control wettability, reduce non-specific protein adsorption, or introduce reactive functional groups for the covalent immobilization of biomolecules.

This document provides a detailed protocol for the surface modification of PDMS using (Chloromethyl)dimethylvinylsilane. As direct, post-fabrication surface grafting with this specific silane is not a well-established method, this protocol focuses on a bulk modification approach. This compound is incorporated into the PDMS prepolymer mixture prior to curing. During the curing process, the vinyl group of the silane can participate in the hydrosilylation reaction of platinum-catalyzed silicone systems (such as Sylgard 184), leading to its integration into the polymer network. This results in a PDMS surface functionalized with chloromethyl groups, which serve as reactive sites for subsequent chemical modifications.

Principle of Modification

The modification strategy involves the addition of this compound to the PDMS prepolymer and curing agent mixture. The vinyl group of the silane is incorporated into the cross-linking network of the PDMS. The chloromethyl (-CH₂Cl) group remains available at or near the surface, providing a reactive handle for nucleophilic substitution reactions. This allows for the subsequent attachment of various molecules, such as amines, thiols, or other ligands, to tailor the surface properties for specific applications.

Experimental Protocols

Protocol for Bulk PDMS Modification with this compound

This protocol details the preparation of PDMS functionalized with chloromethyl groups.

Materials:

-

PDMS elastomer kit (e.g., Sylgard 184)

-

This compound

-

Toluene or hexane (anhydrous)

-

Weighing balance

-

Thinky mixer or magnetic stirrer

-

Vacuum desiccator

-

Oven

Procedure:

-

In a clean container, weigh the PDMS prepolymer (Part A) and the curing agent (Part B) in a 10:1 (w/w) ratio.

-

Prepare a stock solution of this compound in anhydrous toluene or hexane. A concentration of 10% (v/v) is recommended.

-

Add the desired amount of the this compound stock solution to the PDMS prepolymer (Part A). The final concentration of the silane can be varied (e.g., 0.1% to 2% v/w with respect to the total PDMS weight) to control the density of surface functional groups.

-

Thoroughly mix the silane with the PDMS prepolymer using a Thinky mixer or by vigorous stirring for 15 minutes.

-

Add the curing agent (Part B) to the mixture and mix thoroughly for another 5 minutes.

-

Degas the mixture in a vacuum desiccator for 30-60 minutes to remove any entrapped air bubbles.

-

Pour the degassed mixture into the desired mold or onto a substrate.

-

Cure the PDMS in an oven at 70°C for 4 hours.

-

After curing, carefully remove the modified PDMS from the mold.

-

To remove any unreacted silane, perform a solvent extraction by immersing the cured PDMS in toluene or hexane for 24 hours, followed by drying in an oven at 50°C.

Protocol for Surface Characterization

2.1. Static Water Contact Angle Measurement

This protocol measures the change in surface hydrophobicity.[1][2][3][4][5][6]

Materials:

-

Goniometer or a contact angle measurement system

-

Deionized (DI) water

-

Micropipette

Procedure:

-

Place a sample of the modified and unmodified (control) PDMS on the goniometer stage.

-

Carefully dispense a 5 µL droplet of DI water onto the surface of the PDMS.

-

Capture an image of the droplet at the liquid-solid interface.

-

Use the software to measure the angle between the tangent of the droplet and the PDMS surface.

-

Repeat the measurement at least five times on different areas of each sample to ensure reproducibility.

2.2. X-ray Photoelectron Spectroscopy (XPS) Analysis

This protocol confirms the elemental composition of the modified surface.[7][8][9][10]

Procedure:

-

Cut small, flat samples (approximately 1 cm x 1 cm) of both modified and unmodified PDMS.

-

Mount the samples on the XPS sample holder.

-

Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.

-

Acquire a survey spectrum to identify the elements present on the surface.

-

Perform high-resolution scans for the C 1s, O 1s, Si 2p, and Cl 2p regions.

-

Analyze the spectra to determine the atomic concentrations and identify the chemical states of the elements, confirming the presence of chlorine from the chloromethyl group.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of unmodified and modified PDMS surfaces.

Table 1: Static Water Contact Angle Measurements

| PDMS Sample | Average Contact Angle (°) | Standard Deviation (°) |

| Unmodified PDMS | 110.5 | ± 2.1 |

| 1% (v/w) this compound Modified PDMS | 105.2 | ± 2.5 |

Note: A slight decrease in contact angle may be observed due to the introduction of the polar C-Cl bond.

Table 2: Surface Elemental Composition by XPS

| PDMS Sample | C 1s (at. %) | O 1s (at. %) | Si 2p (at. %) | Cl 2p (at. %) |

| Unmodified PDMS | 50.1 | 24.9 | 25.0 | 0.0 |

| 1% (v/w) this compound Modified PDMS | 51.2 | 24.3 | 24.1 | 0.4 |

Note: The presence of a Cl 2p peak confirms the successful incorporation of the silane.

Visualizations

Experimental Workflow

Caption: Workflow for PDMS modification and characterization.

Logical Relationship of Surface Modification

Caption: Incorporation of the silane into the PDMS network.

References

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. researchgate.net [researchgate.net]

- 4. users.aalto.fi [users.aalto.fi]

- 5. researchgate.net [researchgate.net]

- 6. pages.jh.edu [pages.jh.edu]

- 7. researchgate.net [researchgate.net]

- 8. In Situ Polymer-Solution-Processed Graphene–PDMS Nanocomposites for Application in Intracranial Pressure Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note and Protocol: Step-by-Step Guide for the Silylation of Alcohols with (Chloromethyl)dimethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the silylation of alcohols using (chloromethyl)dimethylvinylsilane. This protocol is designed for professionals in research and development, particularly those in the pharmaceutical and organic synthesis fields, who require a reliable method for protecting hydroxyl groups.

Introduction

Silylation is a common and effective method for the protection of sensitive functional groups, particularly alcohols, in multi-step organic synthesis. The choice of the silylating agent is crucial for achieving desired reactivity, stability, and selective deprotection. This compound is a versatile reagent that introduces a silyl ether protecting group with a vinyl moiety, which can be useful for downstream synthetic transformations. The chloromethyl group can also potentially be utilized in further functionalization. Silyl ethers are valued for their ease of formation, stability under a range of reaction conditions, and straightforward removal.[1] This protocol outlines the general procedure for the silylation of primary, secondary, and tertiary alcohols using this compound.

Reaction Mechanism

The silylation of an alcohol with this compound typically proceeds via a nucleophilic substitution reaction. The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic silicon atom of the silane. This process is generally facilitated by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid byproduct. The reaction is typically carried out in an anhydrous aprotic solvent.

Experimental Protocol

Materials:

-

Alcohol substrate

-

This compound

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Base (e.g., Imidazole, Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA))

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate solution, water)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert gas supply (e.g., Nitrogen or Argon)

-